molecular formula C16H20N2OS B8726993 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde CAS No. 178978-95-5

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No. B8726993
CAS RN: 178978-95-5
M. Wt: 288.4 g/mol
InChI Key: AMAVGABZULUSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C16H20N2OS and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178978-95-5

Product Name

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)sulfanyl-1-methyl-4-propan-2-ylimidazole-2-carbaldehyde

InChI

InChI=1S/C16H20N2OS/c1-10(2)15-16(18(5)14(9-19)17-15)20-13-7-11(3)6-12(4)8-13/h6-10H,1-5H3

InChI Key

AMAVGABZULUSLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(N=C(N2C)C=O)C(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 16 ml of dry tetrahydrofuran was dissolved 800 mg (3.1 mmol)of 5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole (X=Y=Me)(10). This solution was cooled to -78° C. and 2.2 ml of n-butyllithium-n-hexane (1.66 molar)was added dropwise under nitrogen. After 5 minutes, 680 mg (9.3 mmol) of dry N,N-dimethylformamide was added and the reaction was further conducted at the same temperature for 15 minutes. This reaction mixture was poured in ice-water and extracted with diethyl ether. The organic layer was washed with water and dried over sodium sulfate. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:5)to provide 644 mg (yield 73%)of Compound I-6. mp 93 to 94° C.
Name
n-butyllithium n-hexane
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole
Quantity
800 mg
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
73%

Synthesis routes and methods II

Procedure details

In 16 ml of dry tetrahydrofuran was dissolved 800 mg (3.1 mmol) of 5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole (X=Y=Me) (10). This solution was cooled to -78° C. and 2.2 ml of n-butyllithium-n-hexane (1.66 molar) was added dropwise under nitrogen. After 5 minutes, 680 mg (9.3 mmol) of dry N,N-dimethylformamide was added and the reaction was further conducted at the same temperature for 15 minutes. This reaction mixture was poured in ice-water and extracted with diethyl ether. The organic layer was washed with water and dried over sodium sulfate. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:5) to provide 644 mg (yield 73%) of Compound I-6. mp 93 to 94° C.
Name
n-butyllithium n-hexane
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Name
5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

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